REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15]C(=O)C(F)(F)F)=[C:11](I)[CH:10]=1.[CH2:23]([N:27]1[C:35](=[O:36])[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[C:28]1=[O:37])[CH2:24][C:25]#[CH:26].N1CCCCC1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.O.O1CCCC1>[Cl:8][C:9]1[CH:10]=[C:11]2[C:12](=[CH:13][CH:14]=1)[NH:15][C:25]([CH2:24][CH2:23][N:27]1[C:35](=[O:36])[C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:28]1=[O:37])=[CH:26]2 |^1:46,65|
|
Name
|
|
Quantity
|
1098 g
|
Type
|
reactant
|
Smiles
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C(CC#C)N1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
|
11 L
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
535 g
|
Type
|
reactant
|
Smiles
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N1CCCCC1
|
Name
|
|
Quantity
|
782 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
1800 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)NC(C(F)(F)F)=O)I
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Name
|
|
Quantity
|
43 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
copper (I) iodide
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Quantity
|
20.2 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
4.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
30 °C
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Type
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CUSTOM
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Details
|
to stir at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture is filtered under reduced pressure
|
Type
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WASH
|
Details
|
the triethylammonium iodide cake is washed with tetrahydrofuran (2×550 mL)
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated under reduced pressure to a volume of less than 6 L, and N,N-dimethylformamide (8 L)
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Type
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ADDITION
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Details
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is added to the residue
|
Type
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CONCENTRATION
|
Details
|
The mixture is concentrated until tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
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STIRRING
|
Details
|
The mixture is stirred
|
Type
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TEMPERATURE
|
Details
|
warmed to 100° C
|
Type
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TEMPERATURE
|
Details
|
The mixture is maintained at 100° C. until the product/starting material ratio
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Type
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TEMPERATURE
|
Details
|
The mixture is cooled to 32° C
|
Type
|
CUSTOM
|
Details
|
to rise to 45° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled (0-5° C.)
|
Type
|
FILTRATION
|
Details
|
The product is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1)CCN1C(C2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |